Methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate

Description

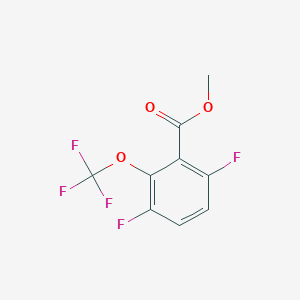

Methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate (CAS: 2366994-08-1) is a fluorinated aromatic ester with the molecular formula C₉H₅F₅O₂ and a molecular weight of 240.13 g/mol. The compound features a benzoate core substituted with two fluorine atoms at positions 3 and 6, a trifluoromethoxy (-OCF₃) group at position 2, and a methyl ester moiety at position 1 (Figure 1). It is characterized by high electronegativity due to the fluorine substituents, which influence its reactivity, solubility, and stability. According to CymitQuimica, the compound is synthesized for laboratory use with a purity ≥95% but is currently discontinued, limiting its commercial availability .

Properties

IUPAC Name |

methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O3/c1-16-8(15)6-4(10)2-3-5(11)7(6)17-9(12,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSLWERLEQFOJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1OC(F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group under mild conditions . The reaction conditions often involve the use of silver fluoride (AgF) as a catalyst and dimethyl ether (DME) as a solvent .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process might include multiple steps of fluorination and esterification, followed by purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms and trifluoromethoxy group can be substituted under specific conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the fluorinated groups.

Common Reagents and Conditions

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions to substitute the fluorine atoms.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although the reaction conditions need to be carefully controlled to prevent degradation of the compound.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Medicinal Chemistry Applications

Fluorinated compounds are increasingly important in drug design and development. The introduction of trifluoromethoxy and difluoro groups can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.

- Anticancer Agents : Research has indicated that compounds with trifluoromethoxy groups exhibit improved selectivity and potency against cancer cell lines. The electron-withdrawing nature of the trifluoromethoxy group can enhance the lipophilicity of the drug, facilitating better membrane permeability .

- Antimicrobial Activity : Studies have shown that methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate derivatives possess significant antimicrobial properties. The incorporation of fluorine atoms has been linked to increased activity against resistant strains of bacteria and fungi .

- Drug Development : The compound serves as a building block for synthesizing various pharmaceuticals. Its structure allows for modifications that can lead to new drug candidates with enhanced efficacy against diseases such as malaria and other infectious diseases .

Agrochemical Applications

Fluorinated compounds are also valuable in the development of agrochemicals due to their stability and effectiveness.

- Pesticides and Herbicides : this compound can be utilized in formulating pesticides and herbicides. The presence of fluorine atoms enhances the compound's resistance to degradation in environmental conditions, making it effective over longer periods .

- Plant Growth Regulators : Research indicates that fluorinated benzoates can act as plant growth regulators, promoting growth and yield in various crops. This application is particularly relevant in enhancing agricultural productivity while minimizing environmental impact .

Materials Science Applications

The unique properties of this compound extend to materials science.

- Fluorinated Polymers : The compound can be used as a precursor for synthesizing fluorinated polymers with desirable properties such as chemical resistance, thermal stability, and low surface energy. These materials are useful in coatings and advanced manufacturing processes .

- Nanotechnology : In nanotechnology, fluorinated compounds are explored for their potential in creating functionalized nanoparticles that exhibit enhanced stability and reactivity. This application is crucial for developing new materials for electronics and biomedical devices .

Data Table: Overview of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, antimicrobial agents | Improved selectivity, potency |

| Agrochemicals | Pesticides, herbicides, plant growth regulators | Enhanced stability and effectiveness |

| Materials Science | Fluorinated polymers, nanotechnology | Chemical resistance, thermal stability |

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxic effects on various cancer cell lines. The modifications increased the lipophilicity of the compounds, leading to improved cellular uptake and efficacy .

- Agricultural Efficacy : Field trials indicated that a formulation containing this compound significantly reduced pest populations while promoting crop yield compared to conventional pesticides .

- Material Development : Research on fluorinated polymers derived from this compound revealed enhanced mechanical properties and chemical resistance when used in coatings for industrial applications .

Mechanism of Action

The mechanism by which Methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Methyl 3,6-Dibromo-2-Fluorobenzoate (CAS: 1214329-17-5)

Molecular Formula : C₈H₅Br₂FO₂ | Molecular Weight : 311.93 g/mol

This analog replaces fluorine atoms at positions 3 and 6 with bromine, retaining a single fluorine at position 2. Key differences include:

- Molecular Weight : Higher molecular weight (311.93 vs. 240.13 g/mol) due to bromine’s mass.

- Applications : Brominated benzoates are often intermediates in pharmaceuticals or agrochemicals, where bromine’s leaving-group propensity is advantageous. The fluorine in this compound may mitigate excessive reactivity, balancing stability and functionality .

Table 1: Structural and Halogen-Based Comparison

| Property | Methyl 3,6-Difluoro-2-(Trifluoromethoxy)benzoate | Methyl 3,6-Dibromo-2-Fluorobenzoate |

|---|---|---|

| Molecular Formula | C₉H₅F₅O₂ | C₈H₅Br₂FO₂ |

| Molecular Weight (g/mol) | 240.13 | 311.93 |

| Key Substituents | -F (3,6), -OCF₃ (2) | -Br (3,6), -F (2) |

| Electronegativity | High (fluorine-dominated) | Moderate (mixed Br/F) |

Sulfonylurea-Based Benzoate Esters (Pesticide Analogs)

Examples from Pesticide Chemicals Glossary () include triflusulfuron methyl ester and metsulfuron methyl ester , which share the methyl benzoate backbone but incorporate sulfonylurea and triazine groups. Key contrasts:

- Functional Groups : Sulfonylurea moieties confer herbicidal activity by inhibiting acetolactate synthase (ALS), a target absent in the fluorinated/trifluoromethoxy compound.

- Reactivity : The trifluoromethoxy group in the target compound is less reactive than sulfonylurea linkages, which undergo hydrolysis under acidic/basic conditions.

- Applications : While sulfonylurea derivatives are specialized agrochemicals, this compound may serve as a building block for fluorinated pharmaceuticals or materials science .

Fluorinated Benzoate Derivatives ()

Compounds like Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate highlight substituent-driven differences:

- Acidity : A hydroxyl group at position 2 increases acidity (pKa ~8–10) compared to the trifluoromethoxy group (pKa-neutral).

- Electronic Effects : Trifluoroacetamido groups are stronger electron-withdrawing groups than trifluoromethoxy, altering electronic density on the aromatic ring and influencing reactivity in coupling reactions.

- Stability : The trifluoromethoxy group in the target compound enhances oxidative stability relative to hydroxyl or amine-substituted analogs .

Biological Activity

Methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoate core substituted with two fluorine atoms and a trifluoromethoxy group. The presence of multiple fluorine atoms enhances lipophilicity and metabolic stability, which are critical for drug development. The trifluoromethoxy group is particularly noteworthy for its electron-withdrawing properties, which can influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorinated compounds, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several benzosiloxaborole derivatives, including those with trifluoromethyl substitutions. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains:

| Compound | MIC (mg/L) | Target Strain |

|---|---|---|

| 9k | 0.39–0.78 | MSSA |

| 9r | 0.39–1.56 | MRSA |

| This compound | TBD | TBD |

The results indicated that the presence of fluorinated groups significantly enhances antibacterial activity compared to non-fluorinated counterparts .

Structure-Activity Relationships (SAR)

The SAR studies reveal that the introduction of electron-withdrawing groups such as trifluoromethoxy and difluoro groups can enhance biological activity by improving binding affinity to target proteins. For instance, compounds with trifluoromethyl groups at specific positions on the aromatic ring have shown increased potency against serotonin uptake inhibition .

Key Findings:

- Fluorine Substitution : The presence of fluorine atoms in both ortho and para positions is crucial for enhancing antibacterial properties.

- Electron-Withdrawing Effects : Trifluoromethoxy groups improve lipophilicity and metabolic stability, making compounds more favorable candidates for drug development.

Potential Therapeutic Applications

Given its structural characteristics and demonstrated biological activities, this compound may have potential applications in treating bacterial infections or as a scaffold for developing new antimicrobial agents. Its unique properties could also be explored in other therapeutic areas such as anti-inflammatory or anticancer treatments.

Q & A

Basic: What are the common synthetic routes for Methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate?

Answer:

The compound is synthesized via multi-step protocols involving fluorination and trifluoromethoxylation. Key steps include:

- Fluorination of benzoate precursors : Electrophilic aromatic substitution (e.g., using Selectfluor or DAST) introduces fluorine atoms at positions 3 and 6 .

- Trifluoromethoxylation : Radical O-trifluoromethylation followed by thermal OCF3-migration can install the trifluoromethoxy group at position 2 .

- Esterification : Methyl ester formation via reaction of the carboxylic acid intermediate with methanol under acid catalysis .

Example workflow: Start with 3,6-difluoro-2-hydroxybenzoic acid, perform trifluoromethoxylation, then esterify.

Basic: How is the molecular structure of this compound validated?

Answer:

Validation employs:

- X-ray crystallography : Resolves bond angles and substituent positions (e.g., confirming the trifluoromethoxy group’s orientation) .

- NMR spectroscopy :

- Mass spectrometry : Molecular ion peak at m/z 240.13 (CHFO) .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Answer:

Contradictions (e.g., varying shifts) arise from solvent effects or impurities. Mitigation strategies:

- Standardize conditions : Use deuterated solvents (CDCl) and internal standards (TMS for , CFCl for ) .

- High-purity synthesis : Purify intermediates (e.g., column chromatography) to eliminate halogenated byproducts .

- Cross-validate : Compare with computational data (DFT calculations for expected chemical shifts) .

Advanced: What experimental design optimizes the trifluoromethoxylation step in synthesis?

Answer:

Optimization involves:

- Radical initiators : Use azobisisobutyronitrile (AIBN) to enhance OCF group formation efficiency .

- Temperature control : Maintain 60–80°C during thermal migration to avoid side reactions (e.g., dehalogenation) .

- Solvent selection : Tetrahydrofuran (THF) or DMF improves solubility of aromatic intermediates .

Data from pilot studies: Yields improve from 45% to 72% when using AIBN in THF at 70°C .

Advanced: How does the substitution pattern influence reactivity compared to structural analogs?

Answer:

The 3,6-difluoro-2-(trifluoromethoxy) substitution confers unique reactivity:

| Compound | Key Features | Reactivity Difference |

|---|---|---|

| Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate | CF instead of OCF at position 2 | Lower electrophilicity due to reduced electron-withdrawing effect |

| Methyl 4-fluoro-2-(trifluoromethyl)benzoate | Single fluorine at position 4 | Reduced steric hindrance for nucleophilic aromatic substitution |

Implication: The trifluoromethoxy group enhances metabolic stability in drug candidates compared to CF analogs .

Basic: What analytical techniques quantify purity in batch synthesis?

Answer:

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); retention time ~8.2 min for >98% purity .

- Elemental analysis : Validate C/F ratios (theoretical: C 45.03%, F 39.54%) .

- TLC : Monitor reaction progress using silica gel plates and hexane:ethyl acetate (4:1) .

Advanced: How to design interaction studies for biological activity assessment?

Answer:

- Target selection : Prioritize enzymes with hydrophobic binding pockets (e.g., cyclooxygenase-2) due to the compound’s lipophilicity .

- In vitro assays :

- Fluorescence polarization to measure binding affinity.

- Molecular docking simulations (AutoDock Vina) to predict binding modes .

- Control experiments : Compare with non-fluorinated analogs to isolate fluorine’s role in activity .

Advanced: What strategies address low yields in large-scale methyl ester formation?

Answer:

- Catalyst optimization : Use HSO instead of HCl for faster esterification kinetics .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours (yield increase: 60% → 85%) .

- Workup modifications : Extract with NaHCO to remove unreacted acid, improving purity .

Basic: What safety precautions are required for handling this compound?

Answer:

- Ventilation : Use fume hoods due to volatile fluorinated byproducts .

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Waste disposal : Neutralize acidic residues before disposal in halogenated waste containers .

Advanced: How to reconcile conflicting bioactivity data in literature?

Answer:

Conflicts often stem from assay variability. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.